Unii-P3X65MG338
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Overview
Description
Preparation Methods
The synthesis of Unii-P3X65MG338 involves multiple steps, starting with the preparation of the benzimidazole core, followed by the introduction of the difluoromethoxy group. The final steps involve the formation of the dihydropyridine ring and the carboxylic acid group. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
Unii-P3X65MG338 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Unii-P3X65MG338 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Unii-P3X65MG338 involves its interaction with specific molecular targets, such as enzymes and receptors. It exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Unii-P3X65MG338 can be compared with other similar compounds, such as:
1-(5-(difluoromethoxy)-1H-benzo[d]imidazol-2-yl)-3-methoxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid: This compound shares a similar structure but may have different functional groups or substituents.
2-pyridinecarboxylic acid, 1-[6-(difluoromethoxy)-1H-benzimidazol-2-yl]-1,4-dihydro-3-methoxy-4-oxo-: This compound has a similar core structure but differs in the position and type of substituents.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties that make it valuable for various applications.
Properties
CAS No. |
2512209-15-1 |
---|---|
Molecular Formula |
C15H11F2N3O5 |
Molecular Weight |
351.26 g/mol |
IUPAC Name |
1-[6-(difluoromethoxy)-1H-benzimidazol-2-yl]-3-methoxy-4-oxopyridine-2-carboxylic acid |
InChI |
InChI=1S/C15H11F2N3O5/c1-24-12-10(21)4-5-20(11(12)13(22)23)15-18-8-3-2-7(25-14(16)17)6-9(8)19-15/h2-6,14H,1H3,(H,18,19)(H,22,23) |
InChI Key |
QDKLFWXHNUPUHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(N(C=CC1=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)C(=O)O |
Origin of Product |
United States |
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